2-(4-chloro-3-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound belongs to the class of pinacol boronic esters, characterized by a 1,3,2-dioxaborolane core with four methyl groups (4,4,5,5-tetramethyl substitution). The aryl substituent at the 2-position of the dioxaborolane ring is a 4-chloro-3-fluoro-2-methoxyphenyl group. This trifunctionalized aromatic ring introduces steric and electronic effects that influence reactivity, stability, and applications in cross-coupling reactions, medicinal chemistry, or fluorescence sensing .
Properties
IUPAC Name |
2-(4-chloro-3-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClFO3/c1-12(2)13(3,4)19-14(18-12)8-6-7-9(15)10(16)11(8)17-5/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWCASDLFISHTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Reaction with Bis(pinacolato)diboron
A widely adopted protocol involves palladium-catalyzed coupling of 5-bromo-1-chloro-3-fluoro-2-methoxybenzene with bis(pinacolato)diboron.
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Substrates : 5-Bromo-1-chloro-3-fluoro-2-methoxybenzene (8.7 g), bis(pinacolato)diboron (13.84 g)
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Catalyst : Pd(dppf)Cl₂ (2.96 g, 4 mol%)
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Base : KOAc (10.68 g)
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Solvent : 1,4-Dioxane (87 mL)
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Conditions : 80°C, N₂ atmosphere, 2 hours
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Workup : Aqueous extraction, silica gel chromatography (PE:DCM = 10:1)
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Yield : 74.45% (7.75 g as colorless oil)
Mechanistic Insight :
The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the diboron reagent, and reductive elimination to form the boronic ester.
Comparative Analysis of Catalytic Systems
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | KOAc | Dioxane | 80 | 74.45 | |
| Pd(OAc)₂/SPhos | K₃PO₄ | THF/H₂O | 90 | 68* | |
| Pd(PPh₃)₄ | Et₃N | Toluene | 110 | 62* |
*Yields extrapolated from analogous reactions.
Lithiation-Borylation Approach
Directed Ortho-Metalation (DoM)
Patent data describe a regioselective lithiation strategy for constructing the boronic ester:
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Lithiation :
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Substrate : 2-Chloro-6-fluoroanisole (1 eq)
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Base : n-BuLi (2.5 eq, -78°C in THF)
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Electrophile : Trimethyl borate (1.2 eq)
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Intermediate : Dimethyl 4-chloro-2-fluoro-3-methoxyphenylboronate
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Hydrolysis :
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Reagent : 6M HCl (aq)
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Product : 4-Chloro-2-fluoro-3-methoxyphenylboronic acid
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Esterification :
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Diol : Pinacol (1.05 eq)
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Conditions : Molecular sieves, toluene reflux
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Yield : 82–89% after recrystallization
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Critical Parameters :
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Anhydrous conditions prevent boronic acid hydrolysis.
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Excess pinacol drives esterification equilibrium.
Industrial-Scale Optimization
Continuous Flow Reactor Design
Recent patents highlight improvements for kilogram-scale production:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 8–12 h | 1.5 h |
| Pd Loading (mol%) | 4 | 1.2 |
| Solvent Volume (L/kg) | 15 | 6.8 |
| Purity (%) | 95.2 | 99.1 |
Advantages :
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Reduced catalyst decomposition via rapid mixing.
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In-line IR monitoring enables real-time adjustment.
Analytical Characterization
Spectroscopic Data
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¹H NMR (CDCl₃): δ 7.51 (dd, J = 8.0, 2.0 Hz, 1H), 7.46 (d, J = 8.0 Hz, 1H), 3.94 (s, 3H), 1.43 (s, 12H).
Challenges and Solutions
Byproduct Formation
Boronate Hydrolysis
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Stabilization Methods :
| Hazard | Precautionary Measure |
|---|---|
| Pd catalyst residues (5–50 ppm) | Chelating resin purification |
| Dioxane (Class 2 solvent) | Substitution with cyclopentyl methyl ether |
| Exothermic lithiation | Jacketed reactor cooling (-30°C) |
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-3-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using an acid or base.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) are used under mild conditions.
Major Products Formed
Scientific Research Applications
2-(4-chloro-3-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:
Chemistry: As a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: In the development of boron-containing drugs and drug delivery systems.
Medicine: As an intermediate in the synthesis of pharmaceuticals with potential therapeutic applications.
Industry: In the production of agrochemicals and materials science for the development of new materials.
Mechanism of Action
The primary mechanism of action for 2-(4-chloro-3-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic ester transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and applications:
*Calculated based on molecular formula C₁₃H₁₆BClF O₃.
Key Observations:
- Substituent Position and Reactivity : The target compound’s 2-methoxy group in the ortho position may hinder cross-coupling reactions due to steric effects compared to para-substituted analogs like 2-(4-methoxyphenyl) derivatives .
- Halogen Effects: Chloro and fluoro substituents increase electrophilicity at the boron center, enhancing reactivity toward nucleophiles in Suzuki-Miyaura couplings compared to non-halogenated analogs .
- Heteroaromatic Systems : Thiophene-based derivatives (e.g., ) exhibit distinct electronic properties due to sulfur’s electron-rich nature, broadening applications in materials science .
Stability and Purity
- Hydrolytic Stability : Electron-withdrawing groups (e.g., Cl, F) improve resistance to hydrolysis compared to methoxy- or alkyl-substituted boronic esters .
- Purity and Handling : Compounds like 2-(2-(difluoromethyl)-4-methoxyphenyl)-dioxaborolane (97% purity) require storage at 4–8°C to prevent degradation, whereas simpler analogs (e.g., 4-methoxyphenyl derivative) are stable at room temperature .
Biological Activity
The compound 2-(4-chloro-3-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 624741-83-9) is a member of the dioxaborolane class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C_{13}H_{18BClFO_2, and it features a boron-containing dioxaborolane ring. The presence of chlorine and fluorine substituents on the aromatic ring enhances its lipophilicity and may influence its biological interactions.
Biological Activity Overview
Research indicates that dioxaborolanes exhibit various biological activities, including:
- Antimicrobial Activity : Compounds in this class have shown efficacy against bacterial strains.
- Anticancer Properties : Some derivatives have been investigated for their ability to inhibit tumor growth.
- Enzyme Inhibition : Dioxaborolanes can act as inhibitors of specific enzymes involved in metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The dioxaborolane structure allows for interaction with active sites of enzymes. For instance, studies have indicated that similar compounds can inhibit proteases and kinases involved in cancer progression.
- Cell Membrane Interaction : The lipophilic nature of the compound may facilitate its incorporation into cellular membranes, leading to disruption of membrane integrity or function.
- Reactive Oxygen Species (ROS) Generation : Some dioxaborolanes have been found to induce oxidative stress in cells, contributing to their cytotoxic effects against cancer cells.
Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated various dioxaborolanes for anticancer properties. The results indicated that compounds structurally similar to this compound exhibited significant cytotoxicity against breast cancer cell lines with IC50 values ranging from 0.5 to 5 µM.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 0.8 | MCF7 |
| Compound B | 1.5 | MDA-MB-231 |
| Target Compound | 0.9 | MCF7 |
Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound demonstrated effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 16 µg/mL for both strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 16 |
Q & A
Q. What are the key synthetic routes for preparing 2-(4-chloro-3-fluoro-2-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
Methodological Answer: A common method involves Suzuki-Miyaura coupling precursors. For example, a two-step procedure includes:
Borylation: Reacting a halogenated aryl substrate (e.g., 4-chloro-3-fluoro-2-methoxyphenyl bromide) with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate in 1,4-dioxane at 90°C under inert atmosphere for 24 hours .
Work-up: Neutralization with sodium bicarbonate, extraction with ethyl acetate, and purification via column chromatography. Reported yields for analogous boronate esters are ~43% after optimization .
Q. How is the compound characterized to confirm structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are critical for verifying substituent positions and boronate ester formation. For example, the methoxy group typically appears as a singlet near δ 3.8–4.0 ppm in ¹H NMR .
- X-ray Crystallography: Single-crystal studies (e.g., for structurally similar dioxaborolanes) confirm bond angles and planarity of the boronate ring. Mean σ(C–C) distances of 0.002 Å and R-factors ≤0.031 are achievable .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (e.g., C₁₄H₁₈BClFO₃: theoretical 313.09 g/mol) .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
- Steric Effects: The chloro and fluoro substituents at the 4- and 3-positions create steric hindrance, slowing transmetallation in Suzuki reactions. Computational modeling (e.g., DFT calculations) can quantify steric maps using Tolman cone angles .
- Electronic Effects: The electron-withdrawing fluoro group enhances electrophilicity of the boron center, accelerating coupling with electron-rich aryl partners. Hammett σ constants (σₚ for -F = +0.06, -Cl = +0.23) predict reactivity trends .
- Experimental Validation: Compare coupling rates with para-substituted aryl halides using kinetic studies (e.g., pseudo-first-order rate constants) .
Q. How can computational methods optimize reaction conditions for this boronate ester?
Methodological Answer:
- Reaction Path Search: Use quantum chemical calculations (e.g., Gaussian 16) to model transition states and identify rate-limiting steps. For example, simulate Pd-mediated oxidative addition or reductive elimination pathways .
- Machine Learning (ML): Train ML models on existing datasets (e.g., Cambridge Structural Database) to predict optimal solvents, temperatures, and catalysts. Features include solvent polarity (ET(30)) and Pd-ligand binding energies .
- Feedback Loops: Integrate experimental data (e.g., failed reactions) into computational workflows to refine predictions iteratively .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions due to potential dust formation .
- Storage: Store under argon at –20°C to prevent hydrolysis of the boronate ester. Monitor for discoloration (indicator of degradation) .
- Waste Disposal: Quench with excess water to hydrolyze the boronate group, then neutralize with 1M HCl. Collect waste in labeled containers for professional disposal .
Q. How does the methoxy group impact stability under acidic/basic conditions?
Methodological Answer:
- Acidic Conditions: The methoxy group (pKa ~ –2 for O–H) stabilizes the aryl ring via resonance, reducing hydrolysis rates. Compare stability in 0.1M HCl vs. H₂O via HPLC monitoring over 24h .
- Basic Conditions: In NaOH (pH >12), the boronate ester hydrolyzes to the boronic acid. Track degradation using ¹¹B NMR, where the boronate peak (δ ~30 ppm) shifts to δ ~18 ppm (boronic acid) .
Data Contradiction Analysis
Q. Conflicting reports on catalytic efficiency in Suzuki reactions: How to resolve discrepancies?
Methodological Answer:
- Control Experiments: Standardize substrates (e.g., 4-bromotoluene) and catalysts (e.g., Pd(PPh₃)₄) across studies. Measure turnover numbers (TONs) under identical conditions (e.g., 80°C, 12h) .
- Parameter Screening: Use Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, base strength). For example, compare K₂CO₃ vs. Cs₂CO₃ in DMF/H₂O mixtures .
- Spectroscopic Monitoring: In situ IR or Raman spectroscopy can detect intermediate species (e.g., Pd-aryl complexes) to identify bottlenecks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
